Cas no 477547-23-2 (4-bromo-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide)

4-Bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a heterocyclic compound featuring a coumarin-thiazole hybrid scaffold, which is of significant interest in medicinal chemistry and materials science. The presence of the 4-bromobenzamide moiety enhances its potential as a versatile intermediate for further functionalization, while the coumarin-thiazole core contributes to its photophysical properties and biological activity. This compound is particularly valuable in the synthesis of novel pharmacophores, given its structural resemblance to bioactive molecules with demonstrated antimicrobial, anti-inflammatory, or anticancer properties. Its well-defined molecular architecture also makes it suitable for applications in organic electronics and fluorescence-based sensing. High purity and stability ensure reliable performance in research and industrial applications.
4-bromo-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide structure
477547-23-2 structure
Product Name:4-bromo-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide
CAS No:477547-23-2
MF:C19H11BrN2O3S
MW:427.271242380142
CID:5943950
PubChem ID:3439130
Update Time:2025-05-23

4-bromo-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide
    • 4-bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
    • Benzamide, 4-bromo-N-[4-(2-oxo-2H-1-benzopyran-3-yl)-2-thiazolyl]-
    • F0866-0330
    • 4-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
    • AKOS024601358
    • 477547-23-2
    • 4-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
    • Inchi: 1S/C19H11BrN2O3S/c20-13-7-5-11(6-8-13)17(23)22-19-21-15(10-26-19)14-9-12-3-1-2-4-16(12)25-18(14)24/h1-10H,(H,21,22,23)
    • InChI Key: BACUSCFCHJVWBG-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC3=CC=CC=C3OC2=O)=CS1)(=O)C1=CC=C(Br)C=C1

Computed Properties

  • Exact Mass: 425.96738g/mol
  • Monoisotopic Mass: 425.96738g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 591
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 96.5Ų

Experimental Properties

  • Density: 1.662±0.06 g/cm3(Predicted)
  • pka: 6.71±0.50(Predicted)

4-bromo-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide Pricemore >>

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4-bromo-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide Related Literature

Additional information on 4-bromo-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide

4-Bromo-N-4-(2-Oxo-2H-Chromen-3-Yl)-1,3-Thiazol-2-Ylbenzamide: A Comprehensive Overview

4-Bromo-N-4-(2-Oxo-2H-Chromen-3-Yl)-1,3-Thiazol-2-Ylbenzamide, identified by the CAS registry number 477547-23-2, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzamides, which are widely studied for their diverse biological activities. The structure of this compound comprises a benzamide moiety substituted with a bromine atom at the para position and an N-substituent containing a chromenyl group and a thiazole ring. This unique combination of functional groups makes it a promising candidate for further research in drug discovery and material science.

The synthesis of 4-Bromo-N-4-(2-Oxo-2H-Chromen-3-Yl)-1,3-Thiazol-2-Ylbenzamide involves multi-step organic reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in synthetic chemistry have enabled the efficient construction of such complex molecules with high purity and yield. Researchers have explored various strategies to optimize the synthesis process, ensuring scalability and cost-effectiveness for potential industrial applications.

In terms of pharmacological properties, this compound has shown intriguing biological activities in preliminary studies. For instance, it exhibits moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. These findings suggest its potential as a lead compound for developing treatments targeting Alzheimer's disease and other related conditions. Furthermore, studies have indicated that this compound may possess anti-inflammatory and antioxidant properties, making it a versatile candidate for exploring multiple therapeutic avenues.

The structural features of 4-Bromo-N-4-(2-Oxo-2H-Chromen-3-Yl)-1,3-Thiazol-2-Ylbenzamide contribute significantly to its bioactivity. The bromine substituent at the para position enhances the molecule's lipophilicity, which is crucial for crossing biological membranes and binding to target proteins. The chromenyl group, a derivative of coumarin, is known for its ability to absorb UV light and participate in photochemical reactions. This property could be exploited in designing photodynamic therapy agents or fluorescent probes for biomedical imaging.

Recent research has also focused on the computational modeling of this compound to predict its binding affinity towards various protein targets. Molecular docking studies have revealed favorable interactions with several receptors, including G-protein coupled receptors (GPCRs) and nuclear hormone receptors. These insights provide valuable guidance for further optimization of the compound's structure to enhance its potency and selectivity.

In addition to its pharmacological applications, 4-Bromo-N-4-(2-Oxo-2H-Chromen-3-Yl)-1,3-Thiazol-2-Ylbenzamide has shown promise in materials science. Its thiazole ring contributes to aromaticity and conjugation, which are desirable properties for designing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Researchers are actively investigating its electronic properties to explore its potential in next-generation electronic devices.

The development of analytical methods for the characterization of this compound has also been an area of interest. Techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography have been employed to confirm its molecular structure and purity. These methods ensure the reliability of experimental data generated during preclinical studies.

In conclusion, 4-Bromo-N-4-(2-Oxo-2H-Chromen-3-Yl)-1,3-Thiazol-2-Ylbenzamide (CAS No: 477547-23) represents a fascinating molecule with diverse applications across multiple disciplines. Its unique chemical structure, coupled with promising biological activities and material properties, positions it as a valuable asset in both academic research and industrial development. Continued exploration into its potential will undoubtedly yield innovative solutions in medicine and technology.

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